Product packaging for Ethyl 7H-perfluoroheptanoate(Cat. No.:CAS No. 42287-85-4)

Ethyl 7H-perfluoroheptanoate

Cat. No.: B1587307
CAS No.: 42287-85-4
M. Wt: 374.12 g/mol
InChI Key: RSWKGRCCLAUGLO-UHFFFAOYSA-N
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Description

Contextualization of Per- and Polyfluoroalkyl Substances (PFAS) in Environmental and Material Science Research

Per- and polyfluoroalkyl substances (PFAS) represent a large and complex group of synthetic chemicals that have been integrated into industrial and consumer products since the 1950s. nih.gov This class of thousands of chemicals is characterized by the presence of a strong carbon-fluorine (C-F) bond, one of the most stable in organic chemistry. nih.govnih.gov This bond imparts unique and desirable properties, including thermal stability and the ability to repel both water and oil (hydrophobicity and oleophobicity). purdue.edumdpi.com Consequently, PFAS have been used in a vast array of applications, such as non-stick cookware, stain-resistant carpets and textiles, food packaging, and effective firefighting foams. nih.govnih.govrsc.org

The very stability that makes PFAS useful also leads to their extreme persistence in the environment, earning them the moniker "forever chemicals". nih.gov Their widespread use and resistance to degradation have resulted in global distribution in soil, air, and water. nih.govacademie-sciences.frfrontiersin.org Certain PFAS are known to bioaccumulate in living organisms, and their presence has been detected in wildlife and humans worldwide. nih.govacademie-sciences.fr This has prompted significant research within environmental science to develop robust methods for detecting and measuring PFAS, understanding their transport and fate in the environment, and identifying their sources and exposure pathways. nih.govepa.gov The U.S. Environmental Protection Agency (EPA) and other international bodies are actively engaged in research to understand the risks associated with PFAS and to develop strategies for managing contamination. epa.gov

Specific Placement of Ethyl 7H-perfluoroheptanoate within the Class of Partially Fluorinated Esters

This compound (CAS Number: 42287-85-4) is a specific compound within the broader PFAS category. It is classified as a partially fluorinated ester. dtic.mil Its chemical structure consists of a seven-carbon heptanoate (B1214049) backbone where the hydrogen atoms are replaced by fluorine, except for a single hydrogen atom at the terminal (7th) carbon. This partially fluorinated alkyl chain is connected to an ethyl group via an ester linkage. The resulting molecular formula is C₉H₆F₁₂O₂. fluorochem.co.uk

Unlike perfluorinated compounds where all hydrogens on the carbon chain are replaced by fluorine, polyfluoroalkyl substances like this compound contain at least one carbon atom where the hydrogen is not substituted. This structural feature is critical, as the presence of a C-H bond can make the molecule more susceptible to degradation processes compared to its perfluorinated counterparts. nih.govmst.dk

Partially fluorinated esters represent a significant subgroup of PFAS. Research into this class has explored their potential use as high-temperature stable liquids, lubricants, and hydraulic fluids. dtic.mildtic.mil Esters derived from fluoroalcohols and aliphatic dicarboxylic acids have been found to be much more stable to hydrolysis than analogous esters derived from perfluorocarboxylic acids. dtic.mil More recently, their unique electrochemical properties have made them promising candidates for use as co-solvents in electrolytes for high-voltage lithium-ion batteries. researchgate.net

Table 1: Physicochemical Properties of this compound This table is interactive. Click on the headers to sort the data.

Property Value Source
CAS Number 42287-85-4 alfa-chemistry.com, fluorochem.co.uk
Molecular Formula C₉H₆F₁₂O₂ fluorochem.co.uk
Molecular Weight 374.126 g/mol fluorochem.co.uk
Physical State Liquid fluorochem.co.uk
Density 1.582 g/cm³ fluorochem.co.uk
Boiling Point 87°C @ 20mm Hg chemsrc.com
Flash Point 47.2°C chemsrc.com
Refractive Index 1.302 chemsrc.com

| LogP (Octanol/Water Partition Coefficient) | 4.288 | chemsrc.com |

Historical Development and Evolution of Research on Fluorinated Esters

The field of organofluorine chemistry predates the isolation of elemental fluorine, with early syntheses reported in the mid-19th century. nih.gov However, intensive research and production of fluorinated organic compounds began in earnest during World War II, driven by the need for new, stable materials. dtic.miljst.go.jp

Initial research on fluorinated esters in the post-war era, particularly in the 1950s, focused on the synthesis and characterization of compounds derived from perfluorocarboxylic acids and various alcohols. dtic.milacs.org While these compounds exhibited interesting properties, many were found to be hydrolytically unstable, limiting their practical application. dtic.mil

A significant advancement came with the synthesis of esters from fluoroalcohols and conventional aliphatic dicarboxylic acids. These compounds, including those made from 1,1-dihydroperfluoroalcohols, demonstrated markedly improved hydrolytic stability. dtic.mil The development of new synthetic methods, such as the telomerization of tetrafluoroethylene (B6358150) with methanol (B129727), made key fluoroalcohol intermediates more accessible, which in turn expanded the scope of fluorinated ester research. dtic.mil Over the decades, the focus of research has evolved from fundamental synthesis and property characterization to the development of highly specialized, functional materials for specific, high-performance applications. researchgate.netacs.org

Current Research Landscape and Emerging Trends Pertaining to this compound and Related Compounds

The contemporary research landscape for partially fluorinated esters is shaped by two major drivers: the search for alternatives to persistent long-chain PFAS and the demand for novel high-performance materials. academie-sciences.frfrontiersin.org Partially fluorinated compounds are under investigation as potential replacement chemicals because the inclusion of hydrogen atoms may increase their susceptibility to atmospheric degradation, potentially reducing their environmental persistence compared to perfluorinated analogues. nih.gov

A prominent trend is the application of these esters in advanced materials. Simple, reactive amphiphilic molecules prepared from fluorinated alcohols and unsaturated acids have been shown to function as surface-active agents in coatings. acs.org In the field of energy storage, partially fluorinated linear carboxylate esters are being systematically studied as nonflammable co-solvents for electrolytes in high-voltage lithium-ion batteries, where they can improve cycling stability and efficiency. researchgate.net

Simultaneously, there is a strong focus on the environmental fate of fluorotelomer-based products, including esters. purdue.edu Studies investigate their biotransformation and degradation pathways, as these processes can be a source of persistent perfluorinated carboxylates (PFCAs) in the environment. purdue.edumst.dk Research also delves into the fundamental physicochemical properties of these esters, exploring how varying the number and position of fluorine atoms can tailor hydrolytic stability, polarity, and conformational preferences for specific applications. nih.gov

Fundamental Academic Questions Driving Research on this compound

The study of this compound and related partially fluorinated esters is driven by several fundamental scientific questions that remain the subject of active investigation. These inquiries are crucial for assessing both the utility and the potential environmental impact of this class of chemicals.

Key academic questions include:

Structure-Property Relationships: How does the precise placement and number of fluorine atoms within an ester molecule influence its critical physicochemical properties, such as thermal and hydrolytic stability, solubility, viscosity, and surface activity? dtic.milnih.gov

Environmental Fate and Degradation: What are the complete atmospheric and biological degradation pathways for partially fluorinated esters? Do they transform into stable, persistent terminal PFAS, and if so, at what rate and yield? purdue.edunih.govacs.org

Design for Reduced Persistence: Is it possible to rationally design fluorinated esters that deliver high performance in demanding applications while possessing molecular features that ensure they degrade into benign products in the environment, thus avoiding the "regrettable substitution" of one persistent chemical for another? academie-sciences.frresearchgate.net

Exposure and Sourcing: What are the production volumes and specific industrial and consumer uses of individual PFAS like this compound? Can we identify and map environmental hotspots resulting from their manufacture, use, and disposal? nih.govresearchgate.net

Advanced Analytical Methods: How can analytical techniques be improved to effectively detect, differentiate, and quantify the vast and growing number of PFAS isomers and their transformation products in complex environmental and biological samples? epa.govnih.gov

Addressing these questions is essential for the continued development of fluorine chemistry and for ensuring that new materials are designed and used in a scientifically informed and environmentally responsible manner.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6F12O2 B1587307 Ethyl 7H-perfluoroheptanoate CAS No. 42287-85-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F12O2/c1-2-23-4(22)6(14,15)8(18,19)9(20,21)7(16,17)5(12,13)3(10)11/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSWKGRCCLAUGLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371922
Record name Ethyl 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42287-85-4
Record name Ethyl 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 42287-85-4
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Synthetic Methodologies and Chemical Transformations of Ethyl 7h Perfluoroheptanoate

Established Synthetic Routes to Ethyl 7H-perfluoroheptanoate

The preparation of this compound is primarily achieved through classical esterification reactions or by the chemical modification of fluorotelomer-based precursors.

Esterification Reactions Involving 7H-Perfluoroheptanoic Acid Precursors

The most direct and widely utilized method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 7H-Perfluoroheptanoic Acid. This reaction involves the treatment of the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst. masterorganicchemistry.commasterorganicchemistry.com

The general mechanism for Fischer esterification proceeds through several equilibrium steps:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. masterorganicchemistry.comnumberanalytics.com

Nucleophilic attack by ethanol: The alcohol (ethanol) acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.comnumberanalytics.com

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). masterorganicchemistry.com

Elimination of water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. masterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com

To drive the equilibrium towards the formation of the ester, an excess of the alcohol reactant is typically employed. masterorganicchemistry.com The reaction is generally conducted under reflux conditions to ensure a sufficient reaction rate. operachem.com Common acid catalysts for this transformation include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). operachem.com

Table 1: Typical Reaction Parameters for Fischer Esterification of 7H-Perfluoroheptanoic Acid

ParameterConditionRationale
Carboxylic Acid 7H-Perfluoroheptanoic AcidStarting material
Alcohol Ethanol (in excess)Reactant and often the solvent
Catalyst Concentrated H₂SO₄ or p-TsOHTo protonate the carbonyl and accelerate the reaction
Temperature RefluxTo increase the reaction rate
Reaction Time Several hoursTo allow the reaction to reach equilibrium

This table presents generalized conditions for Fischer esterification based on established chemical principles.

Derivatization from Fluorotelomer Intermediates

Fluorotelomerization is a fundamental process for the production of a wide range of perfluoroalkyl substances. This process involves the reaction of a perfluoroalkyl iodide (telogen) with tetrafluoroethylene (B6358150) (taxogen) to produce longer-chain perfluoroalkyl iodides. These iodides can be further functionalized. For instance, they can react with ethylene (B1197577) and subsequently be converted to fluorotelomer alcohols (FTOHs).

While direct synthesis of this compound from a fluorotelomer intermediate is not extensively documented, a plausible pathway involves the oxidation of a corresponding fluorotelomer alcohol, such as 7H-perfluoroheptan-1-ol, to 7H-perfluoroheptanoic acid. This acid can then be subjected to the esterification conditions described in section 2.1.1.

Development of Novel and Sustainable Synthetic Approaches

In line with the growing emphasis on environmentally benign chemical processes, research efforts are being directed towards developing greener and more efficient methods for the synthesis of fluorinated compounds, including this compound.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, this could involve:

Use of safer solvents: Replacing traditional, often hazardous, organic solvents with more environmentally friendly alternatives.

Catalyst recycling: Employing heterogeneous catalysts that can be easily separated from the reaction mixture and reused. google.combiofueljournal.commdpi.com

Atom economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Enzymatic catalysis represents a promising green alternative to traditional chemical methods. Lipases, for example, can catalyze esterification reactions under mild conditions, often with high selectivity, reducing the need for harsh acid catalysts and high temperatures. nih.govgoogle.com The enzymatic synthesis of various esters, including those from waste oils, has been successfully demonstrated in continuous reactor systems. nih.gov

Catalytic Strategies for Enhanced Synthesis Efficiency

The efficiency of esterification can be significantly improved through the use of advanced catalytic systems. Solid acid catalysts, such as sulfated zirconia, functionalized silica, or ion-exchange resins, offer several advantages over traditional homogeneous catalysts like sulfuric acid. google.combiofueljournal.commdpi.comgoogle.com

Table 2: Advantages of Solid Acid Catalysts in Esterification

FeatureDescription
Reusability Can be recovered and reused for multiple reaction cycles, reducing cost and waste. mdpi.com
Reduced Corrosion Less corrosive to equipment compared to strong mineral acids.
Simplified Work-up The catalyst can be easily removed by filtration, simplifying product purification. mdpi.com
High Activity Can exhibit high catalytic activity and selectivity for esterification reactions. google.comgoogle.com

This table highlights the benefits of employing solid acid catalysts in chemical synthesis.

For example, carbon-based solid acid catalysts, synthesized through one-step hydrothermal carbonization, have shown high activity in various acid-catalyzed reactions, including esterification. google.com Similarly, magnetic nano-solid acid catalysts have been developed that allow for easy separation from the reaction medium using an external magnetic field. mdpi.com

Reaction Pathways and Derivatization Chemistry of this compound

This compound can serve as a building block for the synthesis of other fluorinated compounds through reactions targeting its ester functionality.

Key reaction pathways include:

Hydrolysis: The ester can be hydrolyzed back to the parent carboxylic acid, 7H-perfluoroheptanoic acid, and ethanol. This reaction can be catalyzed by either acid or base. libretexts.orglumenlearning.com Basic hydrolysis, also known as saponification, is an irreversible process that yields the carboxylate salt. libretexts.orglumenlearning.com

Reduction: The ester group can be reduced to an alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, which would yield 7H-perfluoroheptan-1-ol.

Reaction with Grignard Reagents: Grignard reagents (R-Mg-X) are potent nucleophiles that react with esters. masterorganicchemistry.comlibretexts.orgwisc.edu The reaction typically proceeds with the addition of two equivalents of the Grignard reagent to the ester carbonyl. The initial nucleophilic acyl substitution results in the formation of a ketone intermediate, which then rapidly reacts with a second equivalent of the Grignard reagent to form a tertiary alcohol after an acidic workup. masterorganicchemistry.comwisc.edu The reaction of this compound with a Grignard reagent would be expected to yield a tertiary alcohol with two identical alkyl/aryl groups (from the Grignard reagent) attached to the carbon that was formerly part of the carbonyl group.

Table 3: Potential Chemical Transformations of this compound

ReactionReagentsExpected Product(s)
Acid-Catalyzed Hydrolysis H₂O, H⁺ (catalyst)7H-Perfluoroheptanoic Acid, Ethanol
Base-Catalyzed Hydrolysis (Saponification) NaOH or KOH, H₂OSodium or Potassium 7H-perfluoroheptanoate, Ethanol
Reduction 1. LiAlH₄ 2. H₃O⁺ (workup)7H-Perfluoroheptan-1-ol
Reaction with Grignard Reagent 1. 2 equiv. R-Mg-X 2. H₃O⁺ (workup)A tertiary alcohol with the structure (C₆F₁₂H)C(OH)R₂

This table outlines the expected products from key reactions involving this compound, based on the known reactivity of esters.

Investigations into Nucleophilic and Electrophilic Reactions

The reactivity of this compound is largely dictated by the electrophilic nature of the carbonyl carbon and the electron-withdrawing effects of the perfluoroalkyl chain.

Nucleophilic Reactions:

The primary site for nucleophilic attack is the carbonyl carbon of the ester group. This is a common reaction pathway for esters, leading to nucleophilic acyl substitution. alfa-chemistry.com

Hydrolysis: In the presence of acid or base catalysts, the ester group of this compound can be hydrolyzed to yield 7H-perfluoroheptanoic acid and ethanol. This reaction is a standard transformation for esters and is crucial for the synthesis of the corresponding carboxylic acid, which can serve as a precursor for other fluorinated compounds. The general mechanism involves the nucleophilic attack of water on the carbonyl carbon, followed by the elimination of the ethoxide leaving group. wmich.edu

Aminolysis and Thiolysis: Similar to hydrolysis, reactions with nucleophiles such as amines and thiols are expected to proceed at the carbonyl carbon. These reactions would result in the formation of the corresponding amides and thioesters, respectively. The high electronegativity of the fluorine atoms in the perfluoroalkyl chain enhances the electrophilicity of the carbonyl carbon, potentially facilitating these substitution reactions.

It is important to note that the fluorine atoms on the perfluoroalkyl chain are generally not susceptible to nucleophilic substitution under standard conditions due to the strength of the C-F bond. nih.gov

Electrophilic Reactions:

The perfluoroalkyl chain of this compound is highly electron-deficient and, therefore, generally unreactive towards electrophiles. researchgate.net The strong inductive effect of the fluorine atoms deactivates the carbon chain against electrophilic attack. researchgate.net

Polymerization Behavior and Applications as Monomers or Modifiers

Fluorinated polymers are known for their desirable properties, including low surface energy, high thermal stability, and chemical resistance. nih.govresearchgate.net While specific polymerization studies involving this compound are not extensively documented, its structure suggests potential as a monomer or a modifier in polymerization processes.

Fluorinated acrylates and methacrylates are commonly used as monomers in the synthesis of polymers with tailored properties. wmich.eduresearchgate.net this compound, being a fluorinated ester, could potentially be converted to a polymerizable monomer, for instance, by introducing a vinyl group.

Alternatively, it could be incorporated into polymer chains through copolymerization with other monomers, such as ethylene. google.comnih.gov The presence of the perfluoroheptyl group would be expected to impart hydrophobicity, oleophobicity, and low surface energy to the resulting polymer. The general principle involves the polymerization of fluorinated monomers, often in emulsion systems, to produce fluoropolymers with a wide range of applications, from coatings to specialty materials. researchgate.netasianpubs.org

The table below summarizes the potential role of this compound in polymerization, based on the behavior of analogous fluorinated monomers.

Polymerization AspectPotential Role of this compoundExpected Impact on Polymer Properties
As a Monomer (after modification) Could be functionalized with a polymerizable group (e.g., vinyl) to act as a primary monomer.Imparts low surface energy, hydrophobicity, and chemical resistance.
As a Comonomer Could be copolymerized with non-fluorinated monomers like ethylene or acrylates. google.comnih.govModifies the surface properties of the resulting polymer, introducing fluorinated characteristics.
As a Modifier Could be used as an additive to modify the surface properties of existing polymers.Enhances water and oil repellency of the final material.

Oxidative and Reductive Transformations of the Ester Moiety and Fluorinated Chain

Oxidative Transformations:

The perfluoroalkyl chain of this compound is exceptionally resistant to oxidation due to the high strength of the C-F bonds. nih.gov Therefore, oxidative transformations would primarily target the less robust parts of the molecule, namely the ester group and the ethyl chain.

Under strong oxidizing conditions, it is conceivable that the ethyl group could be oxidized. However, the more likely oxidative transformation would be the cleavage of the ester bond, although this typically requires harsh conditions. Specific studies on the oxidative cleavage of this compound are not widely reported. For comparison, oxidative cleavage of other organic molecules, such as alkenes and diols, is a known transformation using various reagents like ozone or permanganate, but these are not directly applicable to the saturated and highly fluorinated structure of this compound. researchgate.netlibretexts.org

Reductive Transformations:

The ester functionality of this compound is susceptible to reduction by strong reducing agents.

Reduction of the Ester Moiety: The ester group can be reduced to a primary alcohol, yielding 7H-perfluoroheptan-1-ol. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comlibretexts.org Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters under standard conditions, although modified conditions can sometimes effect this transformation. researchgate.net The general mechanism involves the nucleophilic attack of a hydride ion on the carbonyl carbon, followed by the elimination of the ethoxide and subsequent reduction of the intermediate aldehyde. libretexts.org

Stability of the Fluorinated Chain: The perfluoroalkyl chain is highly resistant to reduction by common hydride-based reducing agents. While some methods exist for the hydrodefluorination of perfluoroarenes using reagents like NaBH₄ under specific conditions, the reduction of a saturated perfluoroalkyl chain is significantly more challenging and not expected to occur under the conditions used for ester reduction. nih.gov

The expected products of the key chemical transformations are summarized in the table below.

Reaction TypeReagents/ConditionsMajor Product(s)
Hydrolysis H₂O, H⁺ or OH⁻ catalyst7H-Perfluoroheptanoic acid, Ethanol
Reduction LiAlH₄ followed by H₂O workup7H-Perfluoroheptan-1-ol, Ethanol

Advanced Analytical Methodologies for Ethyl 7h Perfluoroheptanoate

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for the separation, identification, and quantification of Ethyl 7H-perfluoroheptanoate from various matrices. The choice of method depends on the analyte's properties, the complexity of the sample, and the analytical objectives.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization for Isomer Separation and Quantification

High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a primary technique for the analysis of non-volatile PFAS like this compound. nih.govresearchgate.net Method development for this compound would focus on achieving efficient separation from other PFAS and potential isomers, as well as sensitive quantification.

The separation of PFAS isomers, which can have different toxicological properties, is a significant analytical challenge. researchgate.net For compounds like this compound, HPLC methods would likely employ specialized stationary phases to enhance isomer selectivity. While traditional C18 columns can be used, pentafluorophenyl (PFP) stationary phases often provide improved resolution for branched and linear isomers of perfluorinated compounds. researchgate.net

Method optimization would involve a systematic evaluation of mobile phase composition (typically a mixture of an aqueous solvent with methanol (B129727) or acetonitrile (B52724) and a modifier like ammonium (B1175870) acetate (B1210297) or formic acid), gradient elution profile, flow rate, and column temperature to achieve the best peak shape, resolution, and analysis time. chromatographyonline.com

Representative HPLC Method Parameters for Perfluoroalkyl Ethyl Esters:

ParameterValue/Condition
Column PFP Stationary Phase (e.g., 100 mm x 2.1 mm, 1.9 µm)
Mobile Phase A 20 mM Ammonium Acetate in Water
Mobile Phase B Methanol
Gradient 20% B to 100% B over 10 minutes
Flow Rate 0.45 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
Detection Tandem Mass Spectrometry (MS/MS)

Quantification is typically performed using an internal standard method to correct for matrix effects and variations in instrument response. For this compound, a stable isotope-labeled analog would be the ideal internal standard.

Gas Chromatography (GC) Applications for Volatile Derivatives and Trace Analysis

Gas Chromatography (GC) is well-suited for the analysis of volatile and semi-volatile compounds. shimadzu.comthermofisher.com While this compound has some volatility, its analysis by GC is often enhanced through derivatization, especially for trace-level detection in complex matrices. researchgate.net However, as an ester, it is more volatile than its corresponding carboxylic acid and may be amenable to direct GC analysis.

For trace analysis, techniques like headspace solid-phase microextraction (HS-SPME) coupled with GC-MS can be employed to preconcentrate the analyte from a sample matrix, thereby increasing sensitivity. shimadzu.com The development of a GC method would involve optimizing parameters such as the type of capillary column (a mid-polarity column is often suitable for fluorinated compounds), oven temperature program, carrier gas flow rate, and injection technique.

Illustrative GC Method Parameters for Volatile PFAS:

ParameterValue/Condition
Column Mid-polarity capillary column (e.g., 30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium at 1.0 mL/min
Oven Program 40 °C (hold 5 min), ramp to 250 °C at 10 °C/min, hold 5 min
Injector Temperature 250 °C
Injection Mode Splitless
Detector Mass Spectrometry (MS)

The direct analysis of volatile derivatives of this compound would be relevant for air sampling or for the analysis of off-gassing from materials.

Hyphenated Chromatographic-Spectrometric Techniques (e.g., GC-MS, LC-MS) for Structural Elucidation and Impurity Profiling

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry, are indispensable for the structural elucidation and impurity profiling of this compound.

GC-MS: For volatile impurities or degradation products, GC-MS provides high-resolution separation and detailed mass spectra. tandfonline.com Electron ionization (EI) is a common ionization technique that produces a characteristic fragmentation pattern, which can be used to identify unknown compounds by comparison with spectral libraries. Chemical ionization (CI) can be used to obtain the molecular ion, which is often weak or absent in EI spectra. ub.edu

LC-MS: LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), is the gold standard for the analysis of a wide range of PFAS, including esters like this compound. nih.govnih.govlcms.czcda-amc.ca Electrospray ionization (ESI) in negative ion mode is typically used for perfluorinated acids, but for esters, positive ion mode may also be effective. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aids in the determination of elemental composition and the identification of unknown impurities. jst.go.jp

Representative LC-MS/MS Transitions for a Perfluoroalkyl Ethyl Ester:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (analog)[M-H]⁻Fragment 115
This compound (analog)[M-H]⁻Fragment 225

Impurity profiling is crucial for understanding the purity of a chemical substance and for identifying any by-products from its synthesis or degradation. Both GC-MS and LC-MS can be used to create a comprehensive profile of impurities in a sample of this compound.

Spectroscopic Characterization Methods

Spectroscopic methods provide valuable information about the molecular structure and chemical environment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorine and Proton Environments

NMR spectroscopy is a powerful tool for the structural elucidation of fluorinated compounds.

¹⁹F NMR: Due to the 100% natural abundance of the ¹⁹F nucleus, ¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing molecules. alfa-chemistry.comnsf.govnih.govdigitellinc.com The chemical shifts in ¹⁹F NMR are very sensitive to the local electronic environment, providing detailed information about the structure of the perfluorinated chain. nih.govnih.gov For this compound, one would expect distinct signals for the CF₂ groups and the terminal CF₂H group, with characteristic chemical shifts and coupling constants.

¹H NMR: ¹H NMR spectroscopy would be used to characterize the ethyl group and the terminal proton of the perfluoroheptyl chain. libretexts.orgdocbrown.infoillinois.edupdx.edu The ethyl group would show a characteristic quartet for the -CH₂- group and a triplet for the -CH₃ group. The proton of the -CF₂H group would appear as a triplet due to coupling with the adjacent fluorine atoms.

Illustrative NMR Chemical Shifts for a Perfluoroalkyl Ethyl Ester:

NucleusFunctional GroupRepresentative Chemical Shift (ppm)
¹⁹F-CF₂- (internal)-120 to -126
¹⁹F-CF₂C(O)--118 to -122
¹⁹F-CF₂H-135 to -145
¹H-OCH₂CH₃~4.2 (quartet)
¹H-OCH₂CH₃~1.3 (triplet)
¹H-CF₂H~6.0 (triplet)

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy provide a "fingerprint" of the molecule based on the vibrations of its chemical bonds.

Infrared (IR) Spectroscopy: FTIR spectroscopy is particularly useful for identifying functional groups. researchgate.netresearchgate.netnih.govyoutube.com In the IR spectrum of this compound, strong absorption bands would be expected for the C=O stretch of the ester group (typically around 1740 cm⁻¹), C-O stretching vibrations, and intense C-F stretching bands in the region of 1100-1300 cm⁻¹. spectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy. researchgate.netresearchgate.netias.ac.in While C=O stretching is also Raman active, C-F bonds often show strong signals in the Raman spectrum. The symmetric stretching of the perfluorinated carbon backbone can provide structural information.

Characteristic Vibrational Frequencies for a Perfluorinated Ester:

Vibrational ModeTypical Wavenumber (cm⁻¹)
C=O Stretch (Ester)1735 - 1755
C-F Stretch1100 - 1300
C-O Stretch1000 - 1300
C-H Stretch (Ethyl)2850 - 3000

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for the identification and structural characterization of this compound. When coupled with gas chromatography (GC-MS), it provides detailed information on the molecule's mass-to-charge ratio (m/z) and its characteristic fragmentation patterns under ionization.

Molecular Ion: The molecular formula for this compound is C9H5F13O2, with a molecular weight of approximately 392.11 g/mol . In mass spectrometry, the molecular ion peak (M+) would be expected at an m/z corresponding to this molecular weight. However, due to the high energy of electron ionization (EI), the molecular ion of many fluorinated compounds can be unstable and may not be readily observed or may appear at a very low abundance.

Key fragmentation pathways for esters often involve cleavage at the C-O bond of the ester group and rearrangements. For this compound, characteristic fragments would likely arise from the loss of the ethoxy group (-OCH2CH3) or parts of the perfluoroalkyl chain. Common fragments observed in the mass spectra of perfluorinated compounds include ions corresponding to [C_nF_{2n+1}]^+ and losses of CF2 units. The presence of a hydrogen atom at the 7th carbon position (7H) introduces a potential site for alternative fragmentation pathways compared to fully perfluorinated analogues.

A hypothetical fragmentation pattern based on general principles is presented in the table below.

Fragment Ion (m/z) Possible Structure/Loss
392Molecular Ion [C9H5F13O2]+
347Loss of ethoxy radical (•OCH2CH3)
319Loss of C2F5
269Loss of C3F7
169Loss of C5F11
69[CF3]+
45[C2H5O]+

It is important to note that the actual fragmentation pattern can be influenced by the specific ionization technique and the energy applied. High-resolution mass spectrometry (HRMS) is particularly valuable for obtaining accurate mass measurements of the molecular ion and fragment ions, which aids in the confident determination of their elemental compositions and structural confirmation. nih.gov

Method Validation and Quality Assurance in Quantitative Analysis

The accurate quantification of this compound in various matrices is paramount for environmental monitoring and risk assessment. Method validation ensures that an analytical procedure is fit for its intended purpose, providing reliable and reproducible results. Quality assurance (QA) and quality control (QC) measures are implemented throughout the analytical process to maintain data integrity.

A comprehensive method validation for the quantitative analysis of this compound typically involves the evaluation of the following parameters:

Linearity and Range: Establishing a linear relationship between the instrument response and the concentration of the analyte over a specified range. This is typically assessed by analyzing a series of calibration standards.

Accuracy: The closeness of the measured value to the true value. It is often determined by analyzing certified reference materials (CRMs) or by performing recovery studies on spiked samples.

Precision: The degree of agreement among independent measurements under specified conditions. It is usually expressed as the relative standard deviation (RSD) of replicate measurements and is assessed at different levels (e.g., repeatability and intermediate precision).

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected but not necessarily quantified.

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy.

While a specific, comprehensive validation report for a method solely focused on this compound is not widely published, data from multi-analyte PFAS studies can provide an indication of expected performance. For instance, methods validated for a range of PFAS, including other perfluoroalkyl acid esters, often demonstrate good linearity (R² > 0.99), recoveries in the range of 70-130%, and precision with RSDs below 20%. bohrium.com The LODs and LOQs are highly dependent on the sample matrix and the instrumentation used, often reaching the low nanogram-per-liter (ng/L) or picogram-per-gram (pg/g) levels. nih.gov

Quality Assurance/Quality Control (QA/QC): To ensure the reliability of analytical data, a robust QA/QC program is essential. This includes:

Method Blanks: Analyzing a sample free of the analyte to check for contamination from reagents, glassware, or the instrument.

Laboratory Control Samples (LCS): Analyzing a sample with a known concentration of the analyte to monitor the performance of the analytical method.

Matrix Spikes/Matrix Spike Duplicates (MS/MSD): Adding a known amount of the analyte to a sample to assess the effect of the sample matrix on the analytical method.

Internal Standards: Adding a known amount of a structurally similar, isotopically labeled compound to all samples, standards, and blanks to correct for variations in sample preparation and instrument response.

The following table summarizes typical performance criteria for the quantitative analysis of PFAS in environmental samples.

Parameter Typical Acceptance Criteria
Linearity (R²)≥ 0.99
Accuracy (Recovery)70 - 130%
Precision (RSD)< 20%
Limit of Detection (LOD)Signal-to-noise ratio ≥ 3
Limit of Quantification (LOQ)Signal-to-noise ratio ≥ 10

Development of Novel Detection Strategies for Environmental and Biological Matrices

The detection of this compound in complex environmental and biological matrices, such as water, soil, sediment, and biological tissues, presents significant analytical challenges due to low concentrations and potential matrix interference. Consequently, there is ongoing research into the development of novel and more sensitive detection strategies.

High-Resolution Mass Spectrometry (HRMS): The use of HRMS, such as Orbitrap or time-of-flight (TOF) mass spectrometers, is a key advancement for the detection of emerging PFAS like this compound. bohrium.comduke.edumdpi.com HRMS offers several advantages over traditional quadrupole mass spectrometry, including:

High Mass Accuracy and Resolution: This allows for the confident identification of analytes based on their exact mass, reducing the likelihood of false positives from interfering compounds. nih.gov

Non-Targeted and Suspect Screening: HRMS enables the retrospective analysis of data for previously unidentified compounds, which is crucial for discovering new and emerging PFAS. nih.govbohrium.com

Enhanced Sensitivity: Modern HRMS instruments can achieve detection limits comparable to or even lower than triple quadrupole instruments. duke.edu

Advanced Sample Preparation Techniques: To improve the detection of this compound at trace levels, novel sample preparation techniques are being developed to effectively extract and concentrate the analyte from complex matrices while minimizing interferences. These include:

Advanced Solid-Phase Extraction (SPE) Sorbents: The development of new sorbent materials with higher selectivity and capacity for a wide range of PFAS, including esters.

Miniaturized and Automated Sample Preparation: Techniques like online SPE coupled directly to liquid chromatography (LC) systems can reduce sample handling, minimize contamination, and improve throughput. duke.edu

Coupling with Alternative Separation Techniques: While LC is the most common separation technique for PFAS analysis, gas chromatography (GC) can be a viable alternative for more volatile and thermally stable compounds like this compound. nih.gov The development of GC-HRMS methods offers high chromatographic resolution and sensitive detection for these types of PFAS. nih.govusda.gov

The following table highlights some novel detection strategies and their potential benefits for the analysis of this compound.

Strategy Description Potential Benefits
LC-HRMS (Orbitrap/TOF) Liquid chromatography coupled to high-resolution mass spectrometry.High selectivity, accurate mass for confident identification, non-targeted screening capabilities. bohrium.comduke.edumdpi.com
GC-HRMS Gas chromatography coupled to high-resolution mass spectrometry.Suitable for volatile and semi-volatile PFAS, high chromatographic resolution. nih.govusda.gov
Online SPE-LC-MS/MS Automated solid-phase extraction directly coupled to the LC-MS/MS system.Reduced sample preparation time, lower risk of contamination, high throughput. duke.edu

The continuous evolution of these advanced analytical methodologies is critical for expanding our understanding of the environmental fate and occurrence of emerging PFAS such as this compound.

Reactivity, Degradation Pathways, and Environmental Fate of Ethyl 7h Perfluoroheptanoate

Hydrolytic Stability and Kinetics of Fluorinated Ester Bonds

The stability of the ester bond in Ethyl 7H-perfluoroheptanoate is significantly influenced by its fluorinated structure and the surrounding environmental conditions, particularly pH.

The hydrolysis of esters is a well-understood chemical process that can be catalyzed by both acids and bases. rameywine.com For esters like this compound, hydrolysis involves the cleavage of the ester linkage, yielding an alcohol (7H-perfluoroheptanol) and a carboxylic acid (ethanoic acid). The rate of this reaction is highly dependent on the pH of the aqueous medium. rameywine.comnih.gov

Table 1: Effect of pH on the Hydrolysis Half-Life of Various Ethyl Esters

This table presents data for analogous, non-fluorinated esters to illustrate the general principle of pH-dependent hydrolysis. The rate constants are highly dependent on temperature and specific reaction conditions.

Ester CompoundpHTemperature (°C)Half-LifeReference
Ethyl Acetate (B1210297)~6.5 (initial)Not SpecifiedRate is near minimum researchgate.net
Ethyl Acetate1125Relatively short (fast hydrolysis) europa.eu
Ethyl Hexanoate3.045~100 days rameywine.com
Ethyl Hexanoate4.045~1000 days rameywine.com

The substitution of hydrogen atoms with fluorine atoms in the alkyl chain has a profound effect on the stability of the ester bond. europa.eu Fluorine is the most electronegative element, and its presence exerts a strong electron-withdrawing inductive effect. This effect destabilizes the ester linkage, making it more susceptible to nucleophilic attack and thus accelerating the rate of hydrolysis. nih.goveuropa.eu

Research has consistently shown that fluorinated esters hydrolyze significantly faster than their non-fluorinated counterparts. nih.goveuropa.eu For example, the hydrolysis of 2,2,2-trifluoroethyl acetate was found to be six times faster than that of ethyl acetate under similar conditions. europa.eu The introduction of even a single fluorine atom can decrease the hydrolytic half-life substantially. nih.gov In one study, introducing one fluorine atom to an ethyl ester dropped the half-life by a factor of about eight, with each subsequent fluorine atom increasing the hydrolysis rate by a factor of 3 to 4. nih.gov Given that this compound contains a perfluorohexyl chain (C₆F₁₂) attached to the alcohol moiety, its ester bond is expected to be significantly less stable and more prone to hydrolysis than a non-fluorinated heptyl ester. acs.orgeuropa.eu

Table 2: Comparative Hydrolysis Half-Lives of Fluorinated vs. Non-Fluorinated Esters at pH 11 and 298 K (25°C)

Data adapted from a study on N-acetylproline esters to demonstrate the impact of fluorination.

Ester MoietyNumber of Fluorine AtomsHalf-Life (minutes)Reference
Ethyl Ester0~4,800 nih.gov
2-Fluoroethyl Ester1~600 nih.gov
2,2-Difluoroethyl Ester2~180 nih.gov
2,2,2-Trifluoroethyl Ester36.4 nih.gov

Biotic Degradation and Biotransformation Pathways

The environmental fate of this compound is also dictated by biological processes, where microorganisms play a key role in its transformation.

Microbial degradation is a significant pathway for the breakdown of many organic compounds in the environment. Studies on structurally similar fluorotelomer-based compounds, such as fluorotelomer esters and alcohols, indicate that they are susceptible to microbial degradation, particularly under aerobic conditions. purdue.edupurdue.eduresearchgate.net The initial and critical step in the biodegradation of fluorotelomer esters is the cleavage of the ester bond by microbial enzymes, releasing the corresponding fluorotelomer alcohol (FTOH). purdue.edupurdue.eduresearchgate.net For this compound, this initial hydrolysis would yield 7H-perfluoroheptanol and ethanol (B145695).

Aerobic biodegradation pathways for FTOHs are well-documented and are considered a primary source of PFCAs in the environment. nih.govacs.orgnih.govresearchgate.net While specific studies on this compound are limited, it is expected to follow a similar aerobic degradation route. Anaerobic degradation of fluorinated compounds is also possible but is generally considered to be a slower process than aerobic degradation. nih.gov

A variety of microorganisms, including bacteria and fungi, are capable of degrading fluorinated compounds. mdpi.comresearchgate.netnih.gov Genera such as Pseudomonas, Gordonia, and various soil microbes have been implicated in the transformation of fluorotelomers. purdue.edumdpi.com The breakdown process involves a suite of enzymes.

The key enzymatic steps are:

Ester Hydrolysis : The process begins with the cleavage of the ester bond, a reaction catalyzed by hydrolase enzymes, specifically esterases. This releases the alcohol and carboxylic acid components of the ester. researchgate.net

Oxidation : The resulting 7H-perfluoroheptanol undergoes oxidation, a step often mediated by alcohol dehydrogenases and aldehyde dehydrogenases, to form fluorotelomer carboxylic acids (FTCAs). nih.govresearchgate.net

Defluorination and Chain Shortening : The subsequent breakdown of the fluorinated chain is more complex. While the carbon-fluorine bond is very strong, certain enzymes can facilitate its cleavage. mdpi.comnih.gov Fluoroacetate dehalogenases are known to catalyze hydrolytic C-F bond cleavage in some compounds. nih.govmdpi.comnih.govbattelle.org The degradation of the fluorinated alkyl chain often proceeds through a process analogous to the β-oxidation of fatty acids, leading to the sequential removal of two-carbon units and the formation of shorter-chain PFCAs. nih.gov

The biodegradation of fluorotelomer-based substances, including esters like this compound, is a known pathway for the formation of highly persistent PFCAs in the environment. purdue.edunih.govnih.gov The degradation cascade begins with the hydrolysis of the ester to 7H-perfluoroheptanol. This alcohol is then biotransformed into a series of intermediate compounds. nih.govresearchgate.net

The generally accepted pathway involves the oxidation of the alcohol to an aldehyde, which is then further oxidized to a fluorotelomer carboxylic acid (in this case, 7H-perfluoroheptanoic acid). researchgate.net This intermediate subsequently enters a degradation pathway, likely a β-oxidation-like process, that shortens the carbon chain, ultimately yielding a suite of stable PFCAs. nih.gov For a precursor with a six-carbon perfluorinated chain (like 7H-perfluoroheptanol), the expected terminal degradation products would include perfluorohexanoic acid (PFHxA), perfluoropentanoic acid (PFPeA), and perfluorobutanoic acid (PFBA). nih.govoup.com

Table 3: Postulated Degradation Pathway and Products of this compound

StepCompound TypeSpecific Compound NameChemical Formula
Parent CompoundPolyfluorinated EsterThis compoundC₉H₅F₁₂O₂
Initial Hydrolysis ProductFluorotelomer Alcohol7H-PerfluoroheptanolC₇H₃F₁₂O
IntermediateFluorotelomer Aldehyde7H-PerfluoroheptanalC₇H₂F₁₂O
IntermediateFluorotelomer Carboxylic Acid7H-Perfluoroheptanoic AcidC₇H₂F₁₂O₂
Final Degradation ProductPerfluoroalkyl Carboxylic Acid (PFCA)Perfluorohexanoic Acid (PFHxA)C₆HF₁₁O₂
Final Degradation ProductPerfluoroalkyl Carboxylic Acid (PFCA)Perfluoropentanoic Acid (PFPeA)C₅HF₉O₂
Final Degradation ProductPerfluoroalkyl Carboxylic Acid (PFCA)Perfluorobutanoic Acid (PFBA)C₄HF₇O₂

Environmental Transport and Distribution Dynamics

Once in the environment, the movement and partitioning of this compound are dictated by its physical and chemical properties, such as its volatility, water solubility, and tendency to sorb to solids.

Fluorotelomer esters are generally considered less volatile than FTOHs but more volatile than the highly water-soluble PFCAs. researchgate.net The atmospheric oxidation of volatile fluorotelomer compounds is recognized as a significant indirect source of PFCAs in remote locations like the Arctic. acs.orgd-nb.info The atmospheric lifetime of these volatile precursors is typically controlled by their reaction rate with hydroxyl (•OH) radicals. acs.org Given its structure, this compound is expected to have sufficient volatility to partition into the atmosphere from surfaces, enabling its atmospheric transport. During transport, it would likely degrade via indirect photolysis to form more persistent PFCAs, which are then deposited back to the Earth's surface. d-nb.info

Table 2: Physicochemical Properties of Related PFAS Relevant to Volatility

Compound Molecular Weight ( g/mol ) Boiling Point (°C) Vapor Pressure (Pa) Henry's Law Constant (Pa m³/mol)
6:2 Fluorotelomer Alcohol (6:2 FTOH) 364.1 165 33.2 @ 25°C 0.08
8:2 Fluorotelomer Alcohol (8:2 FTOH) 464.1 203 3.0 @ 25°C 0.17
Perfluoroheptanoic Acid (PFHpA) 364.1 175 1.3 @ 25°C Low (as anion)

Note: Data compiled from various sources and estimation models. Values for acids are for the neutral form; in the environment, they exist as less volatile anions.

Sorption is the process by which a chemical binds to solid particles like soil or sediment. For PFAS, sorption is strongly influenced by the length of the perfluoroalkyl chain, the nature of the functional group, and the properties of the solid matrix, especially its soil organic carbon (OC) content. purdue.edunih.govslu.se

Sorption of PFAS generally increases with increasing perfluoroalkyl chain length. purdue.edurivm.nl As a neutral compound, the primary sorption mechanism for this compound is expected to be hydrophobic partitioning into soil organic matter. nih.govitrcweb.org This process is quantified by the organic carbon-water (B12546825) partition coefficient (Koc). A higher Koc value indicates stronger sorption and lower mobility. Studies on 8:2 FTOH, which also sorbs via hydrophobic interactions, reported a log Koc value of 4.13, indicating strong partitioning to organic carbon. nih.gov Given its C6 perfluorinated chain, this compound is expected to have a significant affinity for organic-rich soils and sediments, which would limit its movement in the subsurface. purdue.eduacs.org

Table 3: Organic Carbon-Water Partition Coefficients (Log Koc) for Representative PFAS

Compound Class Carbon Chain Log Koc (L/kg) Primary Sorption Mechanism Source
Perfluorobutanoic Acid (PFBA) PFCA C4 1.89 Electrostatic & Hydrophobic nih.gov
Perfluorohexanoic Acid (PFHxA) PFCA C6 ~2.5 (est.) Electrostatic & Hydrophobic rivm.nl
Perfluorooctanoic Acid (PFOA) PFCA C8 2.5 - 3.0 Electrostatic & Hydrophobic nih.govrivm.nl
8:2 Fluorotelomer Alcohol (8:2 FTOH) Neutral C8 4.13 Hydrophobic nih.gov

Note: Koc values are influenced by environmental conditions like pH and ionic strength, especially for ionic PFAS.

The mobility of a contaminant in water systems is inversely related to its sorption potential. Chemicals that sorb strongly to solids are less mobile in groundwater and surface water. The water solubility of PFAS also plays a critical role, with higher solubility generally leading to greater mobility. nih.gov

The mobility of PFAS is chain-length dependent, with shorter-chain compounds being more mobile in water than long-chain ones. mdpi.comacs.org this compound, with its relatively long C6 perfluorinated tail and hydrophobic nature, is expected to have low water solubility and thus be less mobile in aqueous systems compared to short-chain PFAS. ontosight.aipurdue.edu Its neutral charge means its mobility will be less affected by changes in soil pH or surface charge compared to anionic PFCAs. itrcweb.org

However, fluorotelomer esters like this compound can act as precursors to more persistent and sometimes more mobile degradation products. purdue.edumdpi.com Through slow abiotic or biotic hydrolysis of its ester bond, it can serve as a long-term source for the release of 7H-perfluoroheptanoic acid into groundwater, which is itself persistent and mobile. miljodirektoratet.nonih.gov

Table 4: Water Solubility of Representative PFAS Compounds

Compound Class Carbon Chain Water Solubility (mg/L @ 25°C) Source
Perfluorobutanoic Acid (PFBA) PFCA C4 High (not specified)
Perfluorohexanoic Acid (PFHxA) PFCA C6 High (not specified)
Perfluorooctanoic Acid (PFOA) PFCA C8 9500 (as anion) clu-in.org
8:2 Fluorotelomer Alcohol (8:2 FTOH) Neutral C8 0.194 nih.gov
Perfluorooctane Sulfonate (PFOS) PFSA C8 680 (as anion) clu-in.org

Mass Balance and Environmental Fate Modeling of Fluorinated Esters

The environmental impact of fluorinated compounds such as this compound is often assessed through mass balance studies and environmental fate modeling. These approaches help to quantify the presence of these substances and predict their distribution and transformation in various environmental compartments. As precursors, fluorinated esters can degrade into highly persistent perfluoroalkyl carboxylic acids (PFCAs), making their inclusion in these models critical for a comprehensive understanding of per- and polyfluoroalkyl substances (PFAS) contamination. mdpi.comdiva-portal.org

Mass balance studies for fluorine-containing compounds often reveal a significant discrepancy between the total amount of organofluorine measured and the sum of known, targeted PFAS compounds. diva-portal.orgnih.gov This gap, often termed "unidentified organic fluorine," highlights the presence of numerous PFAS, including precursors like fluorinated esters, that are not routinely monitored. nih.govrsc.org

Fluorine Mass Balance Research Findings

A growing number of fluorine mass balance (FMB) studies in various matrices, such as human blood and consumer products, have quantified large fractions of extractable organic fluorine (EOF) that cannot be accounted for by targeted PFAS analyses. nih.govacs.org For instance, in some water samples, known PFAS accounted for less than 2% of the EOF, while in human serum, this figure could be over 80%, though a significant unidentified portion often remains. diva-portal.orgresearchgate.net Polyfluoroalkyl phosphate (B84403) esters and other precursors are considered a possible explanation for this gap. nih.govacs.org Cosmetic products have also been found to contain not only high concentrations of PFAS precursors like polyfluoroalkyl phosphate diesters (diPAPs) but also large amounts of unidentified organic fluorine. rsc.org

Interactive Table 1: Key Concepts in Fluorine Mass Balance Click on the terms to learn more.

Term Definition Relevance to Fluorinated Esters
Total Fluorine (TF) The sum of all fluorine, both organic and inorganic, in a sample. Provides an upper limit for the total possible concentration of all fluorinated compounds.
Extractable Organic Fluorine (EOF) The fraction of organic fluorine that can be extracted from a sample using a solvent. acs.org Represents the portion of total fluorine bound to organic molecules, including esters and their degradation products.

| Unidentified Organic Fluorine (UEOF) | The difference between the measured EOF and the sum of concentrations of targeted, known PFAS. nih.gov | Fluorinated esters like this compound are suspected contributors to the UEOF fraction in many samples. |

Environmental Fate Modeling

Environmental fate models are crucial tools for predicting how chemicals like fluorinated esters are transported and transformed. For volatile PFAS precursors, such as fluorotelomer alcohols (FTOHs) and potentially some fluorinated esters, atmospheric transport is a primary pathway for long-range distribution. diva-portal.orgnih.gov These models simulate processes like:

Emission and Transport : Release from industrial and consumer sources and subsequent movement through the atmosphere. diva-portal.org

Atmospheric Degradation : Chemical breakdown in the atmosphere, primarily through reactions with hydroxyl (OH) radicals. itrcweb.orgumich.edu

Deposition : Removal from the atmosphere via precipitation or dry deposition, leading to contamination of soil and water. nih.gov

Modeling studies have successfully demonstrated that the atmospheric degradation of volatile precursors is a significant source of the PFCAs observed in remote environments like the Arctic. diva-portal.orgumich.edu For example, models simulating the atmospheric oxidation of 8:2 fluorotelomer alcohol show its degradation into perfluorooctanoic acid (PFOA) and other PFCAs. umich.edu Although specific models for this compound are not prominent in the literature, its ester structure suggests it can undergo hydrolysis to form perfluoroheptanoic acid (PFHpA) and ethanol. Its potential volatility also implies that atmospheric degradation pathways, similar to those for FTOHs, could be a relevant fate process, contributing to the environmental burden of PFHpA.

Interactive Table 2: Environmental Fate Modeling Parameters for PFAS Precursors This table outlines typical inputs and outputs for models simulating the environmental fate of volatile PFAS precursors.

Model Component Description Example Data
Source Emissions Estimated release rates of the precursor compound from manufacturing and use. Global production volumes (e.g., tonnes per year). umich.edu
Atmospheric Lifetime The average time a molecule resides in the atmosphere before being removed. Determined by reaction rates with atmospheric oxidants (e.g., OH radicals). umich.edu
Degradation Products The chemical compounds formed from the breakdown of the precursor. For this compound, hydrolysis would yield Perfluoroheptanoic acid (PFHpA).
Transport Pathways The routes of movement in the environment. Primarily atmospheric transport for volatile precursors. diva-portal.org

| Predicted Environmental Concentration | The estimated concentration of the precursor and its degradation products in various media (air, water, soil). | Concentrations in pg/m³ for air or ng/L for water. umich.edu |

Bioaccumulation and Trophic Transfer Research

Bioaccumulation Potential in Aquatic Organisms (e.g., fish, invertebrates)

The potential for Ethyl 7H-perfluoroheptanoate and its metabolite, PFHpA, to accumulate in aquatic life is a key area of environmental assessment. Studies on PFHpA have shown its presence in various aquatic species, although its bioaccumulation potential is considered lower than that of long-chain PFAS. industrialchemicals.gov.au

In a field study of multiple fish species, PFHpA was detected in six out of ten species analyzed. industrialchemicals.gov.au The detected concentrations suggested a low bioaccumulation potential in aquatic organisms, though it was noted that the bioaccumulation of PFHpA was higher than that of the well-known eight-carbon PFOA in these particular species. industrialchemicals.gov.au In contrast, the shorter-chain PFHxA was only found in two of the fish species. industrialchemicals.gov.au In Lake Chaohu, China, various PFAAs were detected in Chinese icefish, with PFHpA being among the compounds analyzed. nih.gov

Invertebrates also show uptake of these compounds. Studies on PFAS contamination in sediments have been shown to directly translate to elevated concentrations in aquatic and benthic invertebrates. oup.com

Once absorbed, PFAS are not distributed evenly throughout an organism. They tend to bind to proteins rather than accumulating in fatty tissues, a behavior that distinguishes them from many other persistent organic pollutants. mst.dk This leads to higher concentrations in well-perfused, protein-rich tissues like the liver, blood, and kidney.

While specific studies on the tissue distribution of this compound are not available, research on analogous compounds provides insight. In a study on zebrafish exposed to PFOA, the highest bioconcentration factors were found in the liver and intestine, which were approximately 100-fold higher than the exposure medium. nih.gov Lower accumulation factors were observed in the brain, ovary, and gall bladder. nih.gov The steady-state concentration in the whole body of the zebrafish was reached within 20-30 days of exposure. nih.gov In a study of the Orge river in France, the highest log10 BAF values for perfluorododecanoic acid (PFDoDA) in the fish Leuciscus cephalus were found in plasma, followed by the liver, gills, gonads, and muscle. mdpi.com

For aquatic plants, which form the base of many aquatic food webs, uptake is an important vector. In the wetland plant Alisma orientale, uptake of PFOA and PFOS was found to be an active process facilitated by water transporters and anion channels. nih.gov Following uptake, PFOA was primarily found in the water-soluble fraction of the cells, while PFOS was mainly distributed in the cell walls. nih.gov

Several chemical and biological factors influence the extent to which PFAS bioaccumulate.

Chain Length: For perfluoroalkyl carboxylic acids (PFCAs), bioaccumulation generally increases with the length of the perfluorinated carbon chain. mdpi.com This is because longer chains increase the compound's hydrophobicity (water-repelling nature). nih.gov However, this relationship can be complex for short-chain PFAS. nih.gov In juvenile rainbow trout, elimination half-lives increased with the number of perfluorinated carbons. mdpi.com

Functional Group: The type of functional group (e.g., carboxylate vs. sulfonate) is a critical factor. Perfluoroalkyl sulfonates (PFSAs) typically show greater uptake rates, longer half-lives, and higher bioaccumulation potential than PFCAs with the same carbon chain length. oup.com This is attributed to the different binding affinities to proteins.

Hydrophobicity and Protein Binding: Unlike legacy persistent organic pollutants that partition into lipids, PFAS bioaccumulation is driven by binding to proteins, such as serum albumin in blood and fatty acid-binding proteins within cells. itrcweb.orgmst.dk While hydrophobicity plays a role, the specific interactions with these proteins are key determinants of a PFAS's distribution and persistence in an organism. nih.gov

Environmental Factors: The pH of the water and the presence of dissolved organic matter can influence the bioavailability of PFAS for uptake by aquatic organisms. itrcweb.org

Table 1: Factors Influencing PFAS Bioaccumulation in Aquatic Environments

FactorInfluence on BioaccumulationMechanism / ObservationSource
Perfluoroalkyl Chain LengthGenerally, longer chain length leads to higher bioaccumulation for PFCAs.Increased hydrophobicity and stronger binding to proteins. Elimination half-life increases with chain length. mdpi.comoup.com
Functional GroupPFSAs are typically more bioaccumulative than PFCAs of the same chain length.PFSAs exhibit greater uptake rates and lower elimination rates compared to PFCAs. oup.com
Partitioning BehaviorBinds preferentially to proteins (e.g., albumin) in blood and liver rather than lipids.This leads to higher concentrations in well-perfused organs like the liver and kidney. mst.dknih.gov
Environmental ConditionsWater pH and dissolved organic carbon can affect bioavailability.Alters the chemical form and availability of PFAS for uptake by organisms. itrcweb.org

Bioaccumulation in Terrestrial Organisms (e.g., earthworms, mammals)

The transfer of this compound from soil and water into terrestrial organisms is a significant pathway for entry into land-based food webs.

Research on crickets (Acheta domesticus) demonstrated the potential for trophic transfer of PFHpA. oup.com When crickets were fed contaminated alfalfa, the highest tissue concentrations were found for short-chain PFAS, including PFHpA (11,000 ng/g in alfalfa). oup.com Earthworms, which are crucial to soil ecosystems and a food source for many animals, are known to accumulate PFAS from contaminated soil. mdpi.com Studies have confirmed the uptake of PFHpA by the earthworm species Eisenia fetida. oup.comturi.org In one study, PFHpA was among several PFAS that showed a distinct ability to bioaccumulate in earthworms, which was attributed to the active ingestion of soil through the gut. turi.org The transformation of precursor compounds is also relevant in soil organisms; for example, 6:2 fluorotelomer phosphate (B84403) diester (6:2 diPAP) was shown to transform into several PFCAs, including PFHpA, in the earthworm M. guillelmi. nih.gov

In mammals, the bioelimination half-life of PFHpA is relatively long, with estimates in humans ranging from 70 days to 1.5 years. industrialchemicals.gov.au This is intermediate between the shorter half-life of PFHxA (32 days) and the longer half-life of PFOA (up to 3.8 years). industrialchemicals.gov.au

The Biota-Soil Accumulation Factor (BSAF) is a metric used to quantify the bioaccumulation of soil-associated contaminants in terrestrial organisms. It is calculated as the ratio of the chemical's concentration in the organism to its concentration in the soil, often normalized to the organic carbon content of the soil and the lipid or wet weight of the organism.

For PFHpA, a laboratory study with Eisenia fetida earthworms reported a kinetic BSAF (BSAFkinetic) of 0.122 ± 0.006 (goc/gdw). turi.org The same study also found that BSAF values measured at different exposure concentrations decreased as the concentration in the soil increased. turi.org Another study investigating the precursor 6:2 FTSA in earthworms found that while PFHpA was not detected as a metabolite in that specific experiment, the BSAF for the parent compound was 0.685 goc/gww, indicating a high bioaccumulative ability. nih.gov Generally, for PFCAs, BSAF values in earthworms tend to increase with increasing carbon chain length. oup.com

Table 2: Biota-Soil Accumulation Factors (BSAFs) for PFHpA and Related PFAS in Earthworms

CompoundOrganismBSAF ValueUnitsCommentsSource
PFHpAEisenia fetida0.122 ± 0.006goc/gdwKinetic BSAF from a lab study. turi.org
PFHpAEisenia fetida0.040 ± 0.023goc/gwwMeasured at a soil concentration of 100 ng/g. turi.org
PFHpAEisenia fetida0.019 ± 0.002goc/gwwMeasured at a soil concentration of 200 ng/g. turi.org
6:2 FTSA (precursor)Eisenia fetida0.685goc/gwwDemonstrates high bioaccumulation potential of a precursor. PFHpA was not a detected metabolite in this study. nih.gov

Trophic Transfer and Biomagnification in Food Webs

Trophic transfer is the movement of contaminants up the food chain as predators consume prey. When the concentration of a contaminant increases at successively higher levels in a food web, the process is called biomagnification. This is a significant concern for top predators.

The biomagnification potential of PFHpA appears to vary between different ecosystems and food webs. A study of a Canadian Arctic marine food web concluded that PFHpA did not biomagnify in marine mammals, although it was measured at similar concentrations across different trophic levels. industrialchemicals.gov.au The same study also found no biomagnification of PFHpA in the aquatic portion of the food web. industrialchemicals.gov.au

However, other research suggests that some level of trophic transfer does occur. In an Antarctic ecosystem, biomagnification factors (BMFs) were calculated between different invertebrate species. mdpi.com The BMF for PFHpA between Archaeogastropoda and Neogastropoda was among those calculated, indicating some potential for magnification between these specific trophic links. mdpi.com In a study of an urban terrestrial avian food web, longer-chain PFCAs (C9-C14) and PFOS showed biomagnification, while shorter-chain compounds did not. nih.gov PFHpA was detected in the air of the study area but its trophic magnification factor (TMF) was not reported as significant. nih.gov

Comparative Bioaccumulation of this compound with other PFAS

The bioaccumulation behavior of this compound and its metabolite PFHpA is best understood in the context of other PFAS.

Comparison with PFOA and PFOS: PFHpA is a 7-carbon PFCA, placing it between the short-chain PFHxA (C6) and the long-chain PFOA (C8). Its bioaccumulation potential is generally considered to be lower than that of PFOA and especially PFOS, which are known to be highly bioaccumulative. industrialchemicals.gov.aunih.gov However, in some field studies with fish, the bioaccumulation of PFHpA has been observed to exceed that of PFOA. industrialchemicals.gov.au In earthworms, the uptake rates and half-lives of PFSAs like PFOS are greater than those of PFCAs like PFHpA of similar chain length. oup.com

Short-Chain vs. Long-Chain PFAS: Regulations on long-chain PFAS like PFOA and PFOS have led to their replacement with short-chain alternatives. frontiersin.org Short-chain PFAS, which would include PFHpA, are generally considered less bioaccumulative than their long-chain counterparts. frontiersin.orgmdpi.com However, they are also more mobile in the environment due to higher water solubility and lower adsorption to soil, which can lead to widespread contamination of water resources. frontiersin.org

Precursors: As a potential precursor compound, this compound is part of a group of PFAS that can transform into more stable PFAAs. ontosight.aiitrcweb.org The bioaccumulation of these precursors and their subsequent biotransformation within organisms is a significant and indirect exposure route that can contribute to the body burden of compounds like PFHpA. nih.gov

Toxicological Research and Mechanistic Investigations

In Vivo Toxicological Assessments in Mammalian Models

In vivo studies in animal models provide essential data on the systemic effects of chemicals, including their target organs, accumulation patterns, and potential to cause toxicity after repeated exposure.

The liver and kidneys are primary target organs for PFAS toxicity following in vivo exposure in mammalian models. mst.dkitrcweb.org Due to their tendency to bind to proteins, PFAS accumulate in these highly perfused organs rather than in adipose tissue. mst.dkvliz.be A common finding in animal studies is an increase in liver weight (hepatomegaly) following exposure to various PFAS. itrcweb.org This is often accompanied by histopathological changes such as hepatocellular hypertrophy. epa.gov

The toxicity and toxicokinetics of PFAS can vary based on the specific compound, including its chain length. mst.dk For instance, after repeated exposure, large doses of some short-chain PFAS have been shown to cause damage to the liver and kidneys in rats. mst.dk The mechanisms underlying liver toxicity are often linked to the activation of PPARα, which is more potent with longer carbon chains. mst.dk PFAS exposure has also been associated with the dysregulation of PPARα and PPARγ in the kidneys. researchgate.net

Table 1: Summary of In Vivo Liver and Kidney Effects of Select PFAS

Compound Species Observed Effects Reference(s)
PFOA Rodents Increased liver weight, hepatocellular hypertrophy, non-neoplastic lesions itrcweb.org
PFOS Rodents Increased liver weight, non-neoplastic lesions itrcweb.org
PFNA Rodents Increased liver weight, non-neoplastic lesions itrcweb.org
PFHxA Rats Liver and kidney damage at high doses mst.dk
PFHxS Rats Liver toxicity mst.dk

The immune system is recognized as a particularly sensitive target for PFAS toxicity. nih.govnih.gov A growing body of evidence from both animal and human studies suggests that exposure to certain PFAS can lead to immune system modulation and immunosuppression. nih.govresearchgate.net One of the most consistently observed effects is the suppression of the antibody response to vaccinations. nih.govnih.gov

Toxicological studies in animals have demonstrated that PFAS can alter inflammatory responses, cytokine expression, and both adaptive and innate immune responses. nih.govdiva-portal.org For example, exposure to PFOS and PFOA has been shown to reduce the number of thymocytes and splenic lymphocytes in mice. nih.gov Furthermore, PFAS can affect the function of various immune cells, including T cells and B cells. ufz.debiocompare.com Recent research indicates that PFAS exposure can impair the activity of T cells and inhibit T-helper cells, which are crucial for coordinating immune defense and antibody production. biocompare.com These immunotoxic effects are thought to be mediated through several pathways, including the activation of PPARs and modulation of the NF-κB signaling pathway. nih.govresearchgate.net

Table 2: Summary of Immunotoxic Effects of Select PFAS

Compound(s) Study Type Key Findings Reference(s)
PFOA, PFOS Animal, Human Suppression of antibody response to vaccines nih.gov
PFOA, PFOS Animal Altered inflammatory responses and cytokine expression nih.govdiva-portal.org
PFOS Animal (mice) Reduced number of thymocytes and splenocytes nih.gov
Various PFAS In Vitro (human cells) Reduced activity of T cells, inhibition of T-helper cells biocompare.com
PFOS, PFNA, PFHxS Human Associated with decreased antibody response nih.gov

Developmental and Reproductive Toxicology (mechanistic observations)

Mechanistic investigations into the developmental and reproductive toxicology of fluorinated compounds often rely on studies of commercial mixtures or precursors. A one-generation reproductive toxicity study in Sprague-Dawley rats using a commercial fluoroalkylethanol mixture, an intermediate in fluorotelomer production, provides insight into potential mechanisms. nih.gov In this study, mechanistic observations pointed towards effects on postnatal development and growth. nih.gov Specifically, reductions were noted in the litter size at birth, the number of live pups per litter on days 0 and 4 of lactation, and pup weights during the lactation period. nih.gov However, other reproductive parameters, such as sperm parameters and estrous cyclicity in the parent (P1) generation, were not affected, suggesting the primary mechanism of toxicity targets the viability and growth of the offspring rather than parental fertility. nih.gov

Further developmental toxicity studies on the same fluoroalkylethanol mixture in rats exposed during gestation days 6-20 revealed impacts on both the maternal system and the developing fetus. nih.gov Mechanistically, this points to the compound's ability to cross the placental barrier and exert effects directly on the conceptus. frontiersin.org Observed fetal effects included an increase in skeletal alterations, indicating a potential disruption of ossification processes. nih.gov Maternal toxicity was also observed, which can indirectly affect fetal development. nih.gov It is a common observation for per- and polyfluoroalkyl substances (PFAS) that fetal and neonatal toxicity occurs at doses similar to or below those causing maternal toxicity. health.gov.au Developing fetuses and children are considered highly susceptible to environmental chemical exposures, and the effects may not become apparent until later in life. frontiersin.orgnih.gov

Endocrine Disruption Mechanisms

Per- and polyfluoroalkyl substances (PFAS) are recognized as endocrine-disrupting chemicals (EDCs) that can alter hormonal and homeostatic systems. nih.govbeyondpesticides.org The mechanisms through which they exert these effects are varied and complex. EDCs can act via nuclear receptors, such as estrogen and androgen receptors, as well as non-nuclear steroid hormone receptors and orphan receptors like the aryl hydrocarbon receptor (AhR). nih.gov They can also interfere with enzymatic pathways involved in steroid biosynthesis and metabolism. nih.gov

For fluorinated compounds, several potential endocrine disruption mechanisms have been identified, primarily through interference with sex steroid hormones and thyroid function. frontiersin.orgbeyondpesticides.org Some EDCs, classified as xenoestrogens, can act through both receptor-dependent and receptor-independent mechanisms. frontiersin.org These actions may include directly binding to estrogen receptors, increasing the activity of aromatase (an enzyme crucial for estrogen synthesis), or enhancing estrogen sensitivity. frontiersin.org Indirectly, they might affect the gonadotropin-releasing hormone, leading to changes in endogenous estrogen production. frontiersin.org

Some phthalates, another class of EDCs, are known to be anti-androgenic by reducing testicular testosterone (B1683101) production through decreased expression of genes involved in steroidogenesis. nih.gov While specific data on Ethyl 7H-perfluoroheptanoate is limited, the broader class of PFAS has been shown to have endocrine-disrupting properties. beyondpesticides.org For instance, some PFAS are known to activate peroxisome proliferator-activated receptors (PPARs), which play a role in lipid metabolism and can influence endocrine pathways. health.gov.auacs.org Furthermore, some PFAS have been shown to reduce thyroxine and triiodothyronine concentrations in animal studies, potentially by antagonizing thyroid hormone binding to its receptor or by increasing its hepatic catabolism. nih.gov

Mechanistic Discrepancies between In Vitro/In Vivo and Interspecies Differences in Response

Significant challenges exist in extrapolating toxicological findings for PFAS from in vitro systems to in vivo outcomes and across different species. ljmu.ac.ukoup.com These discrepancies arise from fundamental differences in toxicokinetics and toxicodynamics. health.gov.auresearchgate.net

A primary interspecies difference is observed in the toxicokinetics of PFAS, particularly their elimination half-lives. health.gov.au In laboratory animals like rats, the half-life of compounds like PFOA and PFOS is measured in days, whereas in humans, it extends to several years. health.gov.au This vast difference in biological persistence means that internal dose metrics and steady-state concentrations achieved in animal studies may not be directly comparable to human exposure scenarios. health.gov.aunih.gov These pharmacokinetic differences are a major reason why physiologically-based pharmacokinetic (PBPK) modeling is often employed to better translate animal data to human-equivalent doses. health.gov.au

Mechanistic discrepancies are also prevalent. The activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα) is a key mode of action for hepatotoxicity and liver tumors induced by PFOA and PFOS in rodents. health.gov.au However, humans are known to be less responsive to PPARα agonists than rodents, raising questions about the relevance of this specific carcinogenic mechanism to human health. health.gov.au Furthermore, attempts to correlate in vitro measures of PPAR activation with in vivo effects have yielded inconsistent results. One study found that the in vitro activity of several PFAS in human and rat PPARα and PPARγ assays did not correlate well with the in vivo potency for inducing liver weight increases in rats. nih.gov

Discrepancies between in vitro and in vivo genotoxicity findings for PFAS are also common. researchgate.net For example, PFOA has generally tested negative for mutagenicity in standard bacterial tests (Ames test) and for inducing structural chromosome damage in some assays. researchgate.net However, other in vitro studies using human liver cells (HepG2) have suggested genotoxic effects, likely resulting from oxidative stress. researchgate.net This indicates that the choice of the in vitro model system, including the cell line's genetic background and metabolic capacity, can significantly influence the outcome and may not fully recapitulate the complex environment of a whole organism. researchgate.net These inconsistencies underscore the difficulty in relying solely on in vitro data for hazard characterization and highlight the need for integrated approaches that consider the full scope of toxicological evidence. ljmu.ac.uk

Table 2: Table of Mentioned Compounds

Compound Name Abbreviation
This compound -
Perfluorooctanoic Acid PFOA
Perfluorooctane Sulfonate PFOS
Perfluorohexane Sulfonate PFHxS
Perfluorobutane Sulfonate PFBS
Perfluorooctane Sulfonamide PFOSA
Perfluoroalkyl Acids PFAAs
Per- and Polyfluoroalkyl Substances PFAS
Thyroxine T4
Triiodothyronine T3
7-ethoxycoumarin -
N-ethyl-perfluorooctane-sulfonamido ethanol (B145695) N-EtFOSE
N-methyl-perfluorooctane-sulfonamido ethanol -
1-octanesulfonyl fluoride (B91410) -
1-heptanecarbonyl fluoride -
perfluorooctane sulfonyl fluoride POSF

Applications in Advanced Chemical Research and Materials Science

Role as a Reagent or Intermediate in Organic Synthesis

Ethyl 7H-perfluoroheptanoate serves as a versatile reagent and intermediate in organic synthesis. wikipedia.orgck12.org Its chemical structure, featuring a reactive ester group and a stable perfluoroalkyl segment, allows for a variety of chemical transformations. The ester functional group can undergo hydrolysis to produce 7H-perfluoroheptanoic acid and ethanol (B145695), or it can be reduced to form other fluorinated derivatives.

The presence of the fluorine atoms significantly influences the reactivity of the molecule. These atoms can be substituted with other functional groups, opening pathways to a diverse range of fluorinated compounds. This makes this compound a valuable building block for creating complex molecules with specific, tailored properties. In the broader context of organic synthesis, intermediates are crucial species that are formed in one step of a reaction and consumed in a subsequent step to yield the final product. wikipedia.orgck12.org

Table 1: Synthetic Transformations of this compound

Reaction TypeReagentsProduct Type
HydrolysisWater, Acid/Base Catalyst7H-Perfluoroheptanoic Acid
ReductionReducing Agents (e.g., LiAlH4)Fluorinated Alcohols
SubstitutionNucleophilesSubstituted Perfluoroheptanoates

Applications in Polymer Chemistry and Functional Materials

The unique properties of this compound, stemming from its fluorinated structure, make it a significant component in the field of polymer chemistry and the development of advanced functional materials. nih.govcore.ac.ukriverpublishers.com Fluorinated polymers, in general, are known for their exceptional thermal stability, chemical resistance, and low surface energy. nih.govcore.ac.uk

As a Monomer for the Synthesis of Fluorinated Polymers with Tailored Properties and Degradability

This compound can be utilized as a monomer in the synthesis of fluorinated polymers. By incorporating this monomer into a polymer chain, it is possible to impart desirable properties such as hydrophobicity and oleophobicity. A significant area of research is the development of degradable fluorinated polymers. rsc.org Traditional fluoropolymers are often persistent in the environment. acs.org By designing polymers that can break down under specific conditions, researchers aim to create more environmentally benign materials. For instance, the copolymerization of fluorinated monomers can lead to polyesters that degrade more rapidly than their non-fluorinated counterparts, allowing for the potential recovery of fluoride (B91410). rsc.org

Incorporation into Co-polymers and Advanced Polymeric Systems

This compound can be incorporated into co-polymers to create advanced polymeric systems with a wide range of functionalities. google.comnih.govresearchgate.net Co-polymerization allows for the fine-tuning of material properties by combining different monomer units. For example, incorporating fluorinated monomers like this compound with non-fluorinated monomers can yield materials with a unique balance of properties. google.comnih.gov These advanced polymeric systems are explored for applications in nanostructured materials and composites. riverpublishers.com

Side-chain fluorinated polymers, where a non-fluorinated polymer backbone has fluorinated side chains, are a notable class of such materials. itrcweb.org These polymers can exhibit unique surface properties and have been investigated for various applications. Research has also focused on creating amphiphilic block copolymers containing perfluoropolyether segments for applications such as the removal of per- and polyfluoroalkyl substances (PFAS) from the environment. uq.edu.au

Contribution to Energy Storage Technologies (e.g., electrolytes in lithium-ion batteries)

The field of energy storage is actively seeking new materials to improve the performance and safety of devices like lithium-ion batteries. europa.eunih.gov Fluorinated compounds are being investigated for their potential use in battery electrolytes. The high electrochemical stability of the carbon-fluorine bond can contribute to improved stability and safety of the electrolyte, particularly at higher voltages. While direct evidence for the use of this compound in commercial lithium-ion batteries is not widespread, the general properties of fluorinated esters make them candidates for research in this area. The development of novel electrolytes is a key area of focus for advancing energy storage technologies. nih.govtugraz.at

Use in Liquid Crystalline Materials and Optoelectronic Devices

The unique properties of fluorinated compounds also make them of interest in the development of liquid crystalline materials and optoelectronic devices. nih.govresearchgate.netpops.int The introduction of fluorine atoms can influence the mesomorphic properties of liquid crystals, such as their clearing points and dielectric anisotropy. These properties are critical for their application in display technologies. In the realm of optoelectronics, which involves the interaction of light and electronics, fluorinated materials can offer advantages due to their low refractive indices and high thermal stability. The semiconductor and electronics industries utilize various perfluorinated chemicals in their manufacturing processes. nih.govresearchgate.net

Catalytic Applications of this compound Derivatives

While this compound itself is not a catalyst, its derivatives have the potential for use in catalytic applications. nanoge.orgnih.govrsc.orgijiset.com By chemically modifying the ester or the perfluoroalkyl chain, it is possible to introduce catalytically active sites. For example, derivatives of levulinic acid, which shares the ester functionality, have been used to create catalysts. researchgate.net The development of new and efficient catalysts is a cornerstone of modern chemistry, with applications ranging from the synthesis of pharmaceuticals to the production of advanced materials. Researchers are continually exploring novel molecular structures, including fluorinated compounds, to design catalysts with enhanced activity, selectivity, and stability. nanoge.orgnih.govrsc.orgijiset.com

Computational Chemistry and Modeling Studies of Ethyl 7h Perfluoroheptanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its electronic structure, which in turn dictates its reactivity. For fluorinated compounds, these calculations are particularly insightful due to the profound effects of fluorine substitution on electron distribution.

General Principles for Fluorinated Esters: Fluorination significantly impacts the electronic properties of organic molecules. The high electronegativity of fluorine atoms leads to a general lowering of the energy levels of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). unlp.edu.ar This typically results in higher oxidation resistance (related to a lower HOMO energy) and a greater tendency to be reduced (related to a lower LUMO energy) compared to non-fluorinated analogues. unlp.edu.ar

For a molecule like ethyl 7H-perfluoroheptanoate, the perfluorinated hexyl chain (C6F12) would create a strong electron-withdrawing effect, influencing the reactivity of the ethyl ester group. Quantum mechanical computations on similar fluorinated ketones and esters have shown that this enhanced electrophilicity at the carbonyl carbon is a key factor in their reactivity, for instance, in their interactions with biological molecules. ontosight.ai

Predicted Properties for this compound: Based on studies of similar molecules, quantum chemical calculations for this compound would likely predict the following:

Low HOMO Energy: Indicating high ionization potential and resistance to oxidation.

Low LUMO Energy: Indicating a high electron affinity and susceptibility to nucleophilic attack at the carbonyl carbon.

Significant Dipole Moment: Arising from the separation of the highly electronegative perfluoroalkyl chain and the hydrocarbon ethyl group.

Electrostatic Potential Map: Calculations would show a region of high positive potential (electrophilic) around the carbonyl carbon and the adjacent methylene (B1212753) group (–CH2–), and high negative potential around the fluorine and oxygen atoms.

These properties are crucial for predicting how the molecule interacts with its environment, including its potential for degradation and biological activity. For example, the calculated charge at the phosphorus atom in organophosphorus esters has been shown to correlate well with their alkaline hydrolysis rate constants. mdpi.com A similar relationship is expected for the carbonyl carbon of this compound.

Table 1: Predicted Electronic Property Trends for this compound based on Analogous Compounds

Property Predicted Value/Trend Rationale based on Analogous Fluorinated Compounds
HOMO Energy Low Strong electron-withdrawing effect of the C6F12 chain. unlp.edu.ar
LUMO Energy Low Enhanced electrophilicity of the carbonyl group due to fluorination. unlp.edu.ar
HOMO-LUMO Gap Large General trend for fluorinated organic molecules, indicating high kinetic stability.
Dipole Moment High Significant charge separation between the fluorinated tail and the ester head.
Reactivity Susceptible to nucleophilic attack (e.g., hydrolysis) at the carbonyl carbon. The electron-withdrawing perfluoroalkyl chain enhances the electrophilicity of the ester group. ontosight.ai

Molecular Dynamics Simulations for Interfacial Behavior and Self-Assembly

Molecular dynamics (MD) simulations are a powerful tool for investigating the behavior of molecules at interfaces and their tendency to self-assemble into larger structures, such as micelles or monolayers. nih.govclu-in.org For amphiphilic molecules like this compound, which contains both a hydrophobic/lipophobic fluorinated tail and a more hydrophilic ester group, this is particularly relevant.

Interfacial Behavior: Like other PFAS, this compound is expected to be surface-active, meaning it will accumulate at interfaces, such as the air-water or oil-water interface. itrcweb.orgacs.orgresearchgate.net MD simulations of similar fluorinated surfactants, such as fluorotelomer alcohols and perfluorocarboxylic acids (PFCAs), have provided detailed insights into this behavior. mdpi.comdiva-portal.org These studies show that the fluorinated tails orient away from the aqueous phase, while the polar head groups remain in contact with water. clu-in.org This arrangement lowers the surface tension of the water. acs.org

Simulations of partially fluorinated compounds at interfaces reveal that they can form condensed and ordered monolayers. itrcweb.orgdiva-portal.org For this compound, MD simulations would likely show the C6F12-CH2- chain extending away from the water surface, with the ethyl ester group anchored at the interface. The presence of the methylene spacer (-CH2-) between the perfluoroalkyl chain and the ester group can influence the packing and orientation of the molecules in the monolayer.

Self-Assembly: The ability of partially fluorinated compounds to self-assemble into supramolecular structures like gels or liquid crystals is driven by a combination of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and the "fluorophobic" effect (the tendency of fluorocarbons and hydrocarbons to segregate). nih.govncsu.educdc.gov While the ethyl ester group of this compound is less polar than the head groups of many common surfactants (e.g., carboxylic or sulfonic acids), aggregation in aqueous or organic media is still possible.

MD simulations could be used to predict the critical aggregation concentration and the structure of any resulting micelles or aggregates. Studies on other partially fluorinated esters have shown they can form various mesophases, with the final structure depending on the balance of fluorophilic, lipophilic, and polar interactions. nih.gov

Environmental Fate Modeling and Predictive Approaches

Predictive models are essential for estimating the environmental fate of chemicals, including their persistence, transport, and degradation. For PFAS like this compound, key transformation pathways include hydrolysis and biodegradation of the non-fluorinated parts of the molecule. mst.dkeuropa.eu

Hydrolysis: The ester functional group is susceptible to hydrolysis, which would break down this compound into 7H-perfluoroheptanoic acid and ethanol (B145695). The rate of this reaction is highly dependent on pH. Quantitative structure-activity relationship (QSAR) models have been specifically developed to predict the hydrolysis rates of carboxylic acid esters, including fluorinated ones. researchgate.netCurrent time information in Bangalore, IN.acs.org These models use calculated descriptors, such as pKa of the corresponding carboxylic acid and steric parameters, to estimate hydrolysis half-lives.

Recent studies assessing QSAR models for perfluorinated alkyl esters show they can be capable of estimating half-lives, though predictive performance is sensitive to the accuracy of input parameters like calculated pKa values. Current time information in Bangalore, IN. For esters of fluorotelomer alcohols, hydrolysis can be a significant degradation pathway under certain environmental conditions, with estimated half-lives ranging from days to years. researchgate.net Given its structure, the hydrolysis of this compound is expected to be a primary abiotic degradation pathway. acs.org

Atmospheric and Environmental Transport: Multimedia environmental fate models, such as fugacity-based models, are used to predict how chemicals partition between different environmental compartments (air, water, soil, sediment) and their potential for long-range transport. diva-portal.orgnih.govnih.gov While the anionic products of many PFAS are not volatile, precursor compounds like fluorotelomer alcohols can be transported in the atmosphere. mst.dk this compound, as a neutral molecule, may have some volatility, which could be estimated using computational methods like COSMOtherm. ncsu.edu Its partitioning behavior will be governed by its air-water (K_aw) and octanol-water (K_ow) partition coefficients, which can also be predicted. These parameters are critical inputs for models that assess environmental distribution and persistence. itrcweb.orgncsu.edu

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses for Environmental and Toxicological Properties

SAR and QSAR models are in silico tools used to predict the properties of chemicals, including their toxicity, based on their molecular structure. nih.govresearchgate.net These methods are crucial for screening the large number of PFAS for potential hazards in the absence of experimental data. rsc.org

Predicting Toxicity: QSAR models have been developed to predict various toxicity endpoints for PFAS, such as acute toxicity (e.g., LC50). nih.govresearchgate.net These models typically use a set of calculated molecular descriptors that encode information about the molecule's size, shape, hydrophobicity, and electronic properties. For PFAS, key descriptors often include the length of the perfluorinated carbon chain, the type of functional group, and electronic parameters. uol.de

For this compound, a QSAR analysis would compare its structural features to those of compounds in the model's training set. The presence of a six-carbon perfluoroalkyl chain and an ester functional group would be key determinants of its predicted toxicity. Studies have shown that for some endpoints, toxicity increases with chain length, but the specific functional group also plays a major role. uol.de

Predicting Environmental Properties: As mentioned in the previous section, QSARs are also vital for predicting physicochemical properties relevant to environmental fate. Current time information in Bangalore, IN.acs.org The most relevant QSAR models for this compound are those developed for the hydrolysis of fluorinated esters. Current time information in Bangalore, IN.acs.org

Table 2: Example of a QSAR Model for Alkaline Hydrolysis of Carboxylic Acid Esters (CAE QSAR2) This table is based on a published QSAR model applicable to esters with hydrocarbon chain lengths of 8 or less, which would be relevant for the ethyl group of the target compound.

Descriptor Description Coefficient
pKa_acid pKa of the carboxylic acid leaving group -0.44
q(C_carb) Partial charge on the carbonyl carbon -14.1
C(L) Steric parameter for the alcohol leaving group -0.66
S(E_ester) Steric parameter for the ester group -0.34
(Intercept) Model constant 14.1

Source: Adapted from a multiple linear regression model for predicting alkaline hydrolysis rate constants. The exact prediction for this compound would require calculating these specific descriptors. researchgate.net

Predictive Modeling of Synthetic Pathways and Reaction Mechanisms

Computational chemistry can also be used to explore and optimize synthetic routes to a target molecule and to elucidate the mechanisms of chemical reactions.

Predicting Synthetic Pathways: While sophisticated software for retrosynthesis prediction exists, the synthesis of a relatively simple molecule like this compound would likely follow established chemical principles. A common method for its synthesis would be the esterification of 7H-perfluoroheptanoic acid with ethanol, likely under acidic catalysis. Computational models could be used to study this reaction by:

Modeling Reaction Intermediates: Calculating the structures and energies of reactants, transition states, and products.

Determining Activation Barriers: Calculating the energy required to overcome the transition state, which relates to the reaction rate. This can help in comparing the feasibility of different catalytic or thermal conditions.

Investigating Reaction Mechanisms: For the degradation of this compound, computational modeling can provide detailed mechanistic insights. For instance, in the study of thermal degradation of PFCAs, quantum chemical calculations identified that C-C bond cleavage is a favored initial pathway. researchgate.net For hydrolysis, calculations can map out the step-by-step mechanism of nucleophilic attack by water or hydroxide (B78521) on the carbonyl carbon, including the formation of a tetrahedral intermediate and the subsequent departure of the ethoxide leaving group. Such studies provide a molecular-level understanding that complements experimental observations.

Future Research Directions and Concluding Perspectives

Elucidating Complete Environmental Transformation and Mineralization Pathways

A primary area of concern for any PFAS, including fluorinated esters, is their potential to transform into more persistent and mobile substances. Esters are known to be susceptible to hydrolysis, and it is hypothesized that Ethyl 7H-perfluoroheptanoate will ultimately degrade to its corresponding perfluoroalkyl carboxylic acid (PFCA). These PFCAs are notoriously persistent in the environment. mst.dk Therefore, a critical research priority is to fully map the transformation pathways of this compound under various environmental conditions (e.g., aerobic, anaerobic, photolytic).

Recent studies have demonstrated that complete mineralization—the breakdown of a substance to its mineral components, such as fluoride (B91410) ions—is possible for some PFCAs under specific laboratory conditions. nsf.govresearchgate.net For instance, researchers have found that heating PFCAs in a solution of water and dimethyl sulfoxide (B87167) (DMSO) with sodium hydroxide (B78521) can achieve efficient defluorination at mild temperatures (80-120°C). nsf.govresearchgate.net This process appears to proceed through pathways distinct from the one-carbon chain shortening mechanism previously proposed for other degradation methods. nsf.govresearchgate.net

Future research must investigate whether this compound and its initial breakdown products can be effectively mineralized. Key research questions include:

What are the rates of abiotic and biotic (microbial) hydrolysis of this compound in different environmental matrices like water, soil, and sediment?

What are the identities and toxicities of the intermediate transformation products formed before the terminal PFCA?

Can advanced degradation technologies, such as electrochemical oxidation or low-temperature mineralization, effectively destroy the parent ester and its degradation products? nsf.govresearchgate.net

Table 1: Comparison of PFAS Degradation Concepts

Degradation ConceptDescriptionApplicability to this compoundReferences
Environmental TransformationPolyfluorinated substances like esters and alcohols slowly degrade in the environment to form highly persistent PFCAs and PFSAs.Highly relevant; the ester group is a likely point of initial degradation, leading to the formation of a persistent PFCA. mst.dk
Chain-Shortening MineralizationA proposed pathway where a PFCA is shortened by one CF2 unit per cycle. Often observed in electrochemical oxidation.Potentially relevant for the terminal PFCA degradation product, but recent studies suggest other mechanisms may dominate. researchgate.net
Low-Temperature MineralizationA novel method using a polar aprotic solvent (e.g., DMSO) and a reagent like NaOH to achieve high defluorination of PFCAs at mild temperatures.A key area for future research is to test the efficacy of this method on the parent ester and its transformation products. nsf.govresearchgate.net

Development of Advanced Non-Targeted Analytical Screening Methodologies

The sheer number and structural diversity of PFAS in commerce and the environment make it impossible to rely solely on targeted analytical methods, which look for a predefined list of compounds. chromatographyonline.com Non-targeted analysis (NTA) is a powerful approach for discovering unknown or "novel" PFAS, including transformation products that are not routinely monitored. nih.govnist.gov These methods typically use high-resolution mass spectrometry (HRMS) to screen samples for all detectable compounds, which are then putatively identified using sophisticated data processing techniques. diva-portal.org

While NTA methods for PFAS are advancing, specific workflows for compounds like this compound are needed. Because it is an ester and more volatile and less polar than ionic PFCAs, it may require different analytical conditions (e.g., gas chromatography instead of liquid chromatography, different ionization modes) for optimal detection. chromatographyonline.com Furthermore, its transformation products may be unique.

Future analytical development should focus on:

Creating comprehensive spectral libraries that include the mass spectra of this compound and its predicted degradation products.

Employing multidimensional techniques, such as liquid chromatography coupled with ion mobility spectrometry and HRMS (LC-IMS-HRMS), to better separate and identify PFAS isomers and novel compounds in complex samples. sepscience.com

Validating NTA workflows to ensure they can confidently detect and identify this specific ester and its derivatives in challenging matrices like biota, wastewater, and consumer products. waters.com

Comprehensive Understanding of Species-Specific Toxicological Responses

The toxicology of most PFAS, particularly emerging and short-chain compounds, is poorly understood. nih.gov Animal studies on legacy PFAS have revealed a range of adverse health effects, including liver toxicity, thyroid disruption, and developmental problems. nih.gov However, there are profound differences in how various species absorb, distribute, metabolize, and excrete these chemicals, which complicates extrapolating findings to human health. nih.gov For example, some PFAS have much longer half-lives in humans than in rodents. nih.gov

For this compound, there is a near-complete lack of toxicological data. As a short-chain compound, it may be perceived as less bioaccumulative than its long-chain predecessors, but this does not mean it is devoid of risk. nih.govmdpi.com Studies on other short-chain PFAS have shown they can cause liver and kidney damage in animal models and may disrupt developmental processes. mst.dknih.gov

A comprehensive toxicological assessment requires:

In vitro studies using cell lines from different species (e.g., human, fish, bird) to screen for potential toxicity mechanisms, such as activation of nuclear receptors like PPARα. mdpi.comnih.gov

In vivo studies using model organisms (e.g., zebrafish, rodents) to investigate systemic effects on the liver, kidneys, and nervous and reproductive systems. nih.govfrontiersin.org

Toxicokinetic studies to determine the half-life, bioaccumulation potential, and metabolic fate of the compound in different species, paying close attention to sex-specific differences which are common for PFAS. nih.gov

Integration of Multi-Omics Data in Mechanistic Studies

To move beyond simply observing toxicity to understanding how it occurs at a molecular level, modern toxicology increasingly relies on "omics" technologies. mdpi.com These include transcriptomics (gene expression), proteomics (proteins), and metabolomics (metabolites). By applying these techniques, scientists can gain a systems-level view of how exposure to a chemical like this compound perturbs biological pathways. nih.govresearchgate.net

For example, omics studies on other PFAS have identified common biochemical response pathways related to lipid and amino acid metabolism, the pentose (B10789219) phosphate (B84403) shunt, and oxidative stress. mdpi.comnih.govresearchgate.net This information is crucial for identifying mechanisms of action and developing adverse outcome pathways (AOPs), which map the sequence of events from a molecular initiating event to an adverse health effect.

Future mechanistic studies on this compound should:

Utilize multi-omics approaches in both in vitro and in vivo models to identify key molecular targets and perturbed pathways. springermedizin.de

Integrate omics data with traditional toxicological endpoints to build a weight of evidence for specific health risks.

Employ computational toxicology to model interactions between the compound and biological targets, helping to predict potential adverse effects and prioritize further testing. springermedizin.de

Bridging Fundamental Research with Practical Applications and Risk Assessment Methodologies

Ultimately, the goal of conducting fundamental research on a compound like this compound is to inform evidence-based risk assessment and management decisions. e3s-conferences.orge3s-conferences.org There is often a significant gap between laboratory findings and their practical application in regulatory contexts. frontiersin.orgnih.gov Bridging this gap requires a concerted effort to translate complex scientific data into usable tools and frameworks for risk assessors. nih.gov

Key steps to connect research with application include:

Developing Physicochemical Data: Systematically measuring properties like water solubility, vapor pressure, and partition coefficients, which are essential inputs for environmental fate and transport models. nih.gov

Establishing Toxicity Reference Values: Using the data from comprehensive toxicological studies (Section 9.3) to derive health-based guidance values.

Improving Exposure Assessment: Using advanced analytical methods (Section 9.2) to determine the prevalence of the compound in the environment, consumer products, and human populations, thereby identifying key exposure pathways. epa.gov

Integrated Risk Assessment: Combining data on hazard, exposure, and environmental fate to build comprehensive risk assessments that can guide regulatory actions, such as setting limits for drinking water or managing contaminated sites. diva-portal.orgresearchgate.net

By systematically pursuing these research directions, the scientific community can move from a state of data deficiency to a robust understanding of this compound, enabling informed decisions to protect human health and the environment.

Q & A

Q. What are the optimal reaction conditions for synthesizing Ethyl 7H-perfluoroheptanoate?

Synthesis typically involves fluorination of heptanoate precursors using fluorinated reagents (e.g., SF₄ or HF-based catalysts) under controlled temperatures (50–80°C) and inert atmospheres. Purification via column chromatography with non-polar solvents (e.g., hexane/ethyl acetate) is critical for isolating high-purity product .

Q. Which spectroscopic methods are most reliable for confirming the structural integrity of this compound?

Nuclear magnetic resonance (¹³C/¹H NMR) and high-resolution mass spectrometry (HRMS) are essential. Fluorine-specific NMR (¹⁹F NMR) at 400–500 MHz resolves perfluorinated chain configurations, while HRMS confirms molecular weight (e.g., m/z 414.06 for C₈HF₁₅O₂) .

Q. How can researchers assess the purity of this compound for experimental reproducibility?

High-performance liquid chromatography (HPLC) with UV detection at 210 nm and gas chromatography (GC) coupled with flame ionization detection (FID) are standard. Retention times and peak area ratios should align with reference standards .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Use fume hoods, nitrile gloves, and fluoropolymer-coated labware to minimize exposure. Toxicity data from perfluoroalkyl analogs suggest potential bioaccumulation risks; follow EPA guidelines for waste disposal .

Q. What solvents are compatible with this compound for solubility studies?

The compound is highly soluble in methanol, acetonitrile, and fluorinated solvents (e.g., perfluorohexane). Avoid aqueous buffers due to hydrolytic instability .

Advanced Research Questions

Q. How do reaction mechanisms differ when using alternative fluorinating agents (e.g., SF₄ vs. HF-pyridine)?

SF₄ promotes direct electrophilic fluorination but requires anhydrous conditions, while HF-pyridine enables nucleophilic substitution but risks ester hydrolysis. Kinetic studies via in-situ IR spectroscopy can monitor intermediate formation .

Q. What environmental analysis techniques detect trace levels of this compound in biological matrices?

Solid-phase extraction (SPE) with graphitized carbon followed by LC-MS/MS (multiple reaction monitoring, MRM) achieves detection limits <1 ng/mL. Internal standards like ¹³C-labeled analogs correct for matrix effects .

Q. How does this compound interact with lipid bilayers or protein targets in pharmacological studies?

Molecular dynamics simulations paired with surface plasmon resonance (SPR) reveal binding affinities. Fluorinated chains exhibit strong hydrophobic interactions, altering membrane permeability in vitro .

Q. What experimental strategies mitigate thermal degradation during GC analysis of this compound?

Use low-polarity capillary columns (e.g., DB-5ms) and limit injector temperatures to <250°C. Derivatization with pentafluorobenzyl bromide enhances volatility and reduces decomposition .

Q. How can contradictory spectral data (e.g., NMR vs. MS) be resolved for novel derivatives of this compound?

Cross-validate with X-ray crystallography for bond-angle confirmation and isotopic labeling (e.g., ²H or ¹⁹F) to track reaction pathways. Collaborative datasets from multiple labs reduce instrumentation bias .

Q. Methodological Notes

  • Data Validation : Always include triplicate measurements and negative controls in fluorination experiments to account for reagent variability .
  • Instrument Calibration : Regularly calibrate MS detectors using perfluorotributylamine (PFTBA) for accurate mass-to-charge (m/z) ratios .
  • Ethical Compliance : Adhere to institutional review boards (IRBs) for studies involving bioaccumulation or toxicity testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.